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Tri(chloro)DI(pyridyl)(tertbutylimido)tantalum

Synthesis Precursor Development Yield

Tri(chloro)di(pyridyl)(tertbutylimido)tantalum (CAS 157464-07-8) is a tantalum(V) imido complex featuring a tert-butylimido (=NtBu) ligand, three chloride ligands, and two labile pyridine ligands coordinated to a Ta(V) center. The compound, systematically named tert-butylimino(trichloro)tantalum;bis(pyridine), is primarily utilized as a versatile synthetic intermediate and a precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of tantalum-containing thin films.

Molecular Formula C14H19Cl3N3Ta
Molecular Weight 516.63
CAS No. 157464-07-8
Cat. No. B1146543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri(chloro)DI(pyridyl)(tertbutylimido)tantalum
CAS157464-07-8
SynonymsTRI(CHLORO)DI(PYRIDYL)(TERTBUTYLIMIDO)TANTALUM
Molecular FormulaC14H19Cl3N3Ta
Molecular Weight516.63
Structural Identifiers
SMILESCC(C)(C)N=[Ta](Cl)(Cl)Cl.C1=CC=NC=C1.C1=CC=NC=C1
InChIInChI=1S/2C5H5N.C4H9N.3ClH.Ta/c2*1-2-4-6-5-3-1;1-4(2,3)5;;;;/h2*1-5H;1-3H3;3*1H;/q;;;;;;+3/p-3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri(chloro)di(pyridyl)(tertbutylimido)tantalum (CAS 157464-07-8): High-Purity Organometallic Precursor for Advanced Semiconductor R&D and Synthesis


Tri(chloro)di(pyridyl)(tertbutylimido)tantalum (CAS 157464-07-8) is a tantalum(V) imido complex featuring a tert-butylimido (=NtBu) ligand, three chloride ligands, and two labile pyridine ligands coordinated to a Ta(V) center [1]. The compound, systematically named tert-butylimino(trichloro)tantalum;bis(pyridine), is primarily utilized as a versatile synthetic intermediate and a precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of tantalum-containing thin films [2]. Its utility lies in the robust yet reactive Ta=NtBu core, which allows for selective ligand substitution while maintaining the imido functionality essential for downstream film properties.

Why Tri(chloro)di(pyridyl)(tertbutylimido)tantalum Cannot Be Replaced by Other Tantalum Precursors in Key Applications


Unlike fully substituted tantalum imido precursors such as TBTDET (tert-butylimido tris(diethylamido)tantalum) which are designed for direct film deposition, tri(chloro)di(pyridyl)(tertbutylimido)tantalum serves a distinct and non-interchangeable role as a foundational synthetic building block [1]. Its unique combination of a stable Ta=NtBu core and three highly reactive, substitution-labile chloride and pyridine ligands enables a breadth of ligand exchange chemistry that is inaccessible to fully substituted analogs [2]. Substituting this compound with a more 'application-ready' precursor forfeits the ability to tune volatility, thermal stability, and reactivity through downstream synthetic modification—a critical requirement for developing next-generation precursors with tailored deposition properties [3].

Quantitative Differentiation Guide: Tri(chloro)di(pyridyl)(tertbutylimido)tantalum Performance Benchmarks


Synthetic Yield: A More Efficient Gateway to Advanced Amidinate Precursors Compared to Alternative Synthetic Routes

Tri(chloro)di(pyridyl)(tertbutylimido)tantalum serves as a direct and high-yielding starting material for synthesizing advanced tantalum amidinate complexes, which are crucial for achieving high thermal stability in CVD/ALD precursors. Reactions with lithium amidinates (Li(iPrNCMeNiPr) and Li(tBuNCMeNtBu)) produce Ta(NtBu)(iPrNCMeNiPr)2Cl and Ta(NtBu)(tBuNCMeNtBu)2Cl in yields of 63% and 61%, respectively [1]. These derivatives then allow for further functionalization to dialkylamide analogs in yields up to 92% [1]. This well-characterized pathway contrasts with alternative, often lower-yielding or more complex multi-step syntheses that start from other tantalum halides lacking the protected imido core, thereby establishing this compound as a superior entry point for this ligand class.

Synthesis Precursor Development Yield Amidinate Complexes

Structural Tunability: A Versatile Platform for Generating Multiple Distinct Precursor Classes

The lability of its chloride and pyridine ligands allows tri(chloro)di(pyridyl)(tertbutylimido)tantalum to undergo metathesis reactions with a wide array of nucleophiles, yielding chemically distinct precursor classes from a single starting compound. This is demonstrated by its conversion to: (1) imido-aminoalkoxide complexes via reaction with Na(dmamp) [1]; (2) imido-amidinate complexes via reaction with lithium amidinates [2]; (3) imido-carboxamide complexes via reaction with Na(edpa) or Na(mdpa) [3]; and (4) imido-hydrazido complexes via reaction with trimethylsilyl-substituted hydrazines [4]. In contrast, a fully substituted precursor like TBTDET (Ta(NtBu)(NEt2)3) offers only the dialkylamide ligand set for exchange, severely limiting the chemical space accessible for optimizing volatility and thermal stability.

Ligand Exchange Precursor Library Structure-Activity Relationship Synthetic Chemistry

Thermal Stability of Derivatives: Generating Candidates with Decomposition Points 65–160°C Higher than Conventional Precursors

Derivatives synthesized from tri(chloro)di(pyridyl)(tertbutylimido)tantalum exhibit significantly enhanced thermal stability compared to widely used, halogen-free precursors. Specifically, the derivative Ta(NtBu)(iPrNCMeNiPr)2NMe2, prepared from the chloro-amidinate intermediate Ta(NtBu)(iPrNCMeNiPr)2Cl (which itself is derived from the title compound), has a decomposition point that is 65–160 °C higher than that of conventional film growth precursors [1]. This enhanced stability translates directly to a wider and more robust ALD/CVD process window, minimizing premature precursor decomposition during vaporization and delivery. While the title compound itself is a synthetic intermediate, its value is directly realized in these high-performance derivatives.

Thermal Stability CVD ALD Process Window Volatility

Optimal Application Scenarios for Tri(chloro)di(pyridyl)(tertbutylimido)tantalum (CAS 157464-07-8) Based on Verified Evidence


Academic and Industrial R&D for Next-Generation Precursor Libraries

Given its ability to yield multiple distinct precursor classes (aminoalkoxides, amidinates, carboxamides) from a single starting material, this compound is the ideal cornerstone for any research program focused on developing novel tantalum precursors with tailored properties [1][2]. It enables a systematic structure-activity relationship (SAR) study where ligand modifications can be correlated directly to changes in volatility, thermal stability, and reactivity, streamlining the discovery of optimal candidates for specific film applications [3].

Synthesis of High-Thermal-Stability Precursors for Demanding ALD/CVD Processes

For fabrication processes requiring elevated substrate temperatures or prolonged precursor heating in bubblers, this compound is the proven synthetic entry point to precursors with exceptional thermal stability. Derivatives such as Ta(NtBu)(iPrNCMeNiPr)2NMe2 exhibit decomposition points up to 160 °C higher than conventional alternatives, mitigating issues of premature decomposition and particle generation [4]. This makes it a strategic choice for developing robust deposition chemistries for next-generation semiconductor nodes.

Production of Heteroleptic Tantalum Complexes for Advanced Dielectric and Barrier Films

The ability to selectively substitute chloride ligands while preserving the critical Ta=NtBu core makes this compound uniquely suited for synthesizing heteroleptic complexes [2]. These complexes, which combine different ligand types (e.g., a halide with an amidinate or carboxamide), can offer a balance of properties—such as the high volatility of an amide and the thermal robustness of an amidinate—that homoleptic precursors cannot achieve. This is particularly relevant for depositing high-quality TaN diffusion barriers or high-k Ta2O5 dielectrics with precise control over film stoichiometry [5].

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